2-Methyl-1,4-dinitropiperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98070-02-1 |
|---|---|
Molecular Formula |
C5H10N4O4 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-methyl-1,4-dinitropiperazine |
InChI |
InChI=1S/C5H10N4O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h5H,2-4H2,1H3 |
InChI Key |
ITUQKUDXWSCSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,4 Dinitropiperazine
Classical Approaches to N-Nitration of Cyclic Diamines
The traditional methods for nitrating amines, including cyclic diamines like the precursor to 2-Methyl-1,4-dinitropiperazine, have been foundational in organic chemistry. These approaches typically rely on powerful, non-selective nitrating agents and harsh reaction conditions.
Historically, the nitration of organic compounds, including amines, has been dominated by the use of strong mineral acids. The most prominent of these is "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgrushim.rurasayanjournal.co.in This formulation was instrumental in early industrial and laboratory-scale nitrations. rushim.rurasayanjournal.co.in Fuming nitric acid was also used as a potent nitrating agent in early procedures. rushim.ru
For amine substrates that were susceptible to degradation or unwanted side reactions in the presence of strong sulfuric acid, alternative mixtures were developed. A notable example is the use of nitric acid in combination with acetic anhydride (B1165640) or acetic acid, which provided a somewhat milder environment for the nitration of sensitive amines. wikipedia.org Another historical method of note is the Wolffenstein–Böters reaction, which utilizes nitric acid and mercury(II) nitrate (B79036). wikipedia.org
| Reagent | Typical Components | General Conditions | Reference(s) |
| Mixed Acid | Concentrated HNO₃ + Concentrated H₂SO₄ | Low temperatures, dropwise addition | wikipedia.orgrushim.rurasayanjournal.co.in |
| Fuming Nitric Acid | HNO₃ + dissolved NO₂ | Vigorous reaction, requires cooling | rushim.ru |
| Acetic Anhydride System | HNO₃ + Acetic Anhydride | Milder than mixed acid, for sensitive substrates | wikipedia.org |
This table summarizes classical nitrating systems used for organic compounds.
The core of classical nitration is an electrophilic substitution reaction. byjus.com The mechanism involves three principal stages for aromatic systems: generation of an electrophile, electrophilic attack, and regeneration of aromaticity. savemyexams.com In the context of N-nitration of amines, the key steps are adapted.
Generation of the Electrophile : The active nitrating species, the nitronium ion (NO₂⁺), is generated by the reaction of nitric acid with a strong acid catalyst, typically sulfuric acid. savemyexams.comunacademy.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the nitronium ion. This step forms a new N-NO₂ bond.
A significant challenge in the direct nitration of amines is their basicity. In the strongly acidic medium of mixed acid, the amine is readily protonated to form an ammonium (B1175870) salt. core.ac.ukcranfield.ac.uk This protonated form is no longer nucleophilic and is unreactive towards the nitronium ion, severely hindering the desired reaction. core.ac.ukcranfield.ac.uk
A classical workaround for this problem, particularly in aromatic amines, involves the use of a protecting group. The amine is first acetylated with a reagent like acetic anhydride to form an amide. wikipedia.orgbyjus.com This amide is significantly less basic, preventing protonation, and can be nitrated successfully. Following the nitration step, the acetyl group is removed by hydrolysis to yield the nitrated amine. wikipedia.orgbyjus.com
Modern Strategies for Optimized Synthesis
Contemporary synthetic efforts are focused on overcoming the limitations of classical methods, such as poor selectivity, harsh conditions, and the formation of byproducts. researchgate.netnih.gov These modern strategies aim for greater control over the reaction, leading to higher yields and purity.
For a substrate like 2-methylpiperazine (B152721), regioselectivity is a key consideration. The two nitrogen atoms (N1 and N4) are in different chemical environments due to the presence of the methyl group at the C2 position. The methyl group exerts both steric and electronic effects that can influence the rate of nitration at the adjacent N1 versus the more distant N4. Modern synthetic methods seek to control which nitrogen is nitrated first and to ensure the reaction proceeds efficiently to the desired dinitro product.
Advancements in efficiency often involve the use of heterogeneous catalysts, such as zeolites or sulfated metal oxides, which can facilitate the reaction under milder conditions and are easily separated from the reaction mixture. numberanalytics.com The goal is to achieve high conversion with minimal side reactions, which are common under the harsh conditions of mixed acid nitration. rasayanjournal.co.in
To avoid the issues associated with mixed acid, a variety of advanced nitrating systems have been developed. These reagents are often more selective and compatible with sensitive functional groups.
Dinitrogen Pentoxide (N₂O₅) : This is a powerful and effective nitrating agent that can be used in organic solvents like chlorinated hydrocarbons. acs.org This system is particularly valuable for nitrating acid-sensitive substrates and can achieve high yields where mixed acid fails. core.ac.ukacs.org
Nitronium Salts : Stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆), are highly effective reagents for N-nitration. core.ac.uk They are often used in aprotic solvents, providing a non-acidic environment for the reaction. core.ac.uknumberanalytics.com
Transfer Nitrating Agents : For amines that are particularly sensitive, transfer nitration reagents offer a milder alternative. These include compounds like N-nitroimidazole and cyanohydrin nitrate, which can transfer a nitro group to the amine under basic or neutral conditions. core.ac.ukcranfield.ac.uk More recently, bench-stable, recyclable organic reagents like N-nitrosaccharin have been developed to act as a controllable source of the nitronium ion under mild conditions. nih.govchimia.ch
Nitrodesilylation : An indirect but effective strategy involves first converting the amine to a silylamine. This derivative is then subjected to nitrodesilylation, where the silyl (B83357) group is replaced by a nitro group to form the desired nitramine. core.ac.ukcranfield.ac.uk
Urea (B33335) Nitrate : Used with sulfuric acid, urea nitrate has been reported as a cost-effective and environmentally friendlier reagent for the regioselective mononitration of aromatic compounds at room temperature. rasayanjournal.co.in
| Reagent/System | Description | Advantages | Reference(s) |
| Dinitrogen Pentoxide (N₂O₅) | Powerful nitrating agent, often used in organic solvents. | High reactivity, suitable for acid-sensitive substrates. | core.ac.ukacs.org |
| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed, stable sources of the nitronium ion. | Aprotic conditions, high efficiency. | core.ac.uknumberanalytics.com |
| N-Nitrosaccharin | A bench-stable, recyclable organic transfer agent. | Mild conditions, exceptional functional group tolerance. | nih.govchimia.ch |
| Nitrodesilylation | Two-step process via a silylamine intermediate. | Avoids direct exposure of the amine to harsh nitrating agents. | core.ac.ukcranfield.ac.uk |
This table presents a selection of modern nitrating systems and their key features.
The starting material for the synthesis, 2-methylpiperazine, is a chiral molecule. Consequently, any synthesis beginning with racemic 2-methylpiperazine will result in a racemic mixture of (R)- and (S)-2-Methyl-1,4-dinitropiperazine. To obtain an enantiomerically pure product, the synthesis must commence with an enantiomerically pure starting material, such as (R)-2-methylpiperazine or (S)-2-methylpiperazine.
The piperazine (B1678402) ring itself adopts a stable chair conformation, and it is expected that the methyl group at the C2 position will preferentially occupy an equatorial position to minimize steric hindrance. researchgate.net This fixed conformation has stereochemical implications. The two nitrogen atoms, N1 and N4, are not stereochemically equivalent. The axial and equatorial lone pairs on these nitrogens will have different steric environments, which could, in principle, lead to diastereoselectivity in the nitration process. The first nitration could preferentially occur at the less sterically hindered N4 position, and the rate of the second nitration could be influenced by the presence of the first nitro group. However, achieving high levels of stereochemical control in such nitrations without the use of specialized chiral reagents remains a significant synthetic challenge.
Purification and Isolation Techniques for High Purity Compound
The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a primary and effective method for obtaining the compound in high purity. mt.comlibretexts.orgpraxilabs.com
The selection of an appropriate solvent system is a critical first step in the recrystallization process. miamioh.edu The ideal solvent will dissolve the crude this compound at an elevated temperature but will have low solubility for it at cooler temperatures. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. This differential solubility is the basis for the separation.
General Recrystallization Procedure:
The crude solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.
If insoluble impurities are present, a hot filtration step can be performed to remove them. praxilabs.com
The hot, saturated solution is then allowed to cool slowly and without disturbance. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
Once crystallization is complete, the purified crystals are isolated from the mother liquor, which retains the soluble impurities, via vacuum filtration. libretexts.org
The collected crystals are then washed with a small amount of the cold recrystallization solvent to remove any adhering impurities from the crystal surfaces.
Finally, the purified crystals of this compound are dried to remove any residual solvent.
For compounds of this nature, a mixed solvent system may also be employed to achieve the desired solubility characteristics. The purity of the final product is typically verified using analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and IR.
| Purification Technique | Principle | Key Considerations |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. libretexts.org | Selection of an appropriate solvent or solvent system is critical. miamioh.edu The rate of cooling can affect crystal size and purity. |
| Liquid-Liquid Extraction | Partitioning of the compound and impurities between two immiscible liquid phases. | Choice of immiscible solvents with different affinities for the compound and impurities. |
| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Selection of the appropriate stationary and mobile phases (e.g., in HPLC). |
Considerations for Laboratory Scale-Up and Process Optimization
Scaling up the synthesis of this compound from a laboratory scale to a larger production capacity requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality. The exothermic nature of nitration reactions is a primary concern. acs.orgacs.org
Key Scale-Up and Optimization Considerations:
Heat Management: Nitration reactions are highly exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation and a potential for thermal runaway. acs.org Therefore, robust temperature control systems are essential. The use of jacketed reactors with efficient cooling fluids and careful monitoring of the internal reaction temperature are critical.
Reagent Addition: The rate of addition of the nitrating agent must be carefully controlled to manage the rate of heat generation. A slow, controlled addition allows the cooling system to effectively remove the heat produced during the reaction.
Mixing: Efficient mixing is crucial to ensure a homogeneous reaction mixture, preventing localized "hot spots" where the reaction could accelerate uncontrollably. The type and speed of the agitator must be optimized for the larger reactor volume.
Process Safety: A thorough hazard analysis should be conducted before any scale-up. This includes understanding the thermal stability of the reactants, intermediates, and products. Safety measures such as burst discs and emergency quenching systems should be in place.
Continuous Flow Chemistry: For highly exothermic and potentially hazardous reactions like nitration, continuous flow reactors offer significant advantages over traditional batch processing. ewadirect.combeilstein-journals.orgnih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for superior temperature control and improved safety. This technology can enable a safer and more efficient scale-up. acs.org
Solvent Selection and Recovery: The choice of solvent can impact reaction rate, product purity, and ease of workup. For larger-scale production, the environmental impact and the feasibility of solvent recovery and recycling become important economic and ecological considerations.
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Heat Transfer | High surface-area-to-volume ratio allows for efficient heat dissipation. | Lower surface-area-to-volume ratio requires more robust cooling systems and careful temperature monitoring to prevent thermal runaway. acs.org |
| Mixing | Typically efficient with magnetic stir bars or small overhead stirrers. | Requires powerful and well-designed agitation systems to ensure homogeneity and prevent localized hot spots. |
| Reagent Addition | Manual addition is common. | Automated and controlled addition is necessary to manage reaction exotherms. |
| Safety | Smaller quantities of materials pose a lower overall risk. | Increased quantities of energetic materials require comprehensive safety protocols, including remote operation and emergency systems. |
| Process Control | Manual control of parameters is often sufficient. | Automated process control systems are essential for maintaining optimal and safe reaction conditions. |
Chemical Reactivity and Transformation Pathways
Reactions of the N-Nitro Functional Groups
The N-nitro groups are the primary sites of chemical reactivity in 2-methyl-1,4-dinitropiperazine. Their strong electron-withdrawing nature makes the nitrogen atoms of the piperazine (B1678402) ring electron-deficient and renders the N-N bond susceptible to cleavage under various conditions.
Denitration, the removal of a nitro group, is a characteristic reaction of cyclic nitramines, often leading to the reversion of the N-nitro functionality to a secondary amine. This process can be initiated under different conditions, most notably through alkaline hydrolysis.
In studies of related cyclic nitramines such as RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine), alkaline hydrolysis at a pH greater than 10 results in the removal of the nitramine, accompanied by the formation of one molar equivalent of nitrite (B80452) nih.govacs.org. This initial denitration step is often sufficient to trigger the cleavage of the ring, leading to spontaneous decomposition nih.govacs.org. The proposed mechanism involves an attack on the N-NO2 bond, which can be facilitated chemically, biochemically, or biologically google.comwipo.intgoogle.com. For this compound, a similar susceptibility to base-catalyzed denitration is expected, which would lead to the formation of 2-methyl-1-nitropiperazine and subsequently 2-methylpiperazine (B152721), alongside ring-opened products.
Table 1: Products of Alkaline Hydrolysis of Cyclic Nitramines
| Cyclic Nitramine | Key Intermediates/Products | Reference |
|---|---|---|
| RDX, HMX | Nitrite, 4-nitro-2,4-diazabutanal (B1242943) (4-NDAB), Formaldehyde, Formic Acid, Ammonia, Nitrous Oxide | nih.govacs.org |
While nucleophilic aromatic substitution, where a nitro group is displaced from an aromatic ring, is a well-documented reaction, direct nucleophilic substitution at the nitrogen atom of an N-nitro group is less common. The N-nitro group itself is a powerful electron-withdrawing group, which generally makes the adjacent nitrogen atom electrophilic. However, the nitro group is not typically considered a good leaving group in the context of a direct SN2-type displacement at the nitrogen center.
Instead, nucleophilic attack is more likely to occur at other electrophilic sites within the molecule that are activated by the N-nitro groups. For instance, the carbon atoms of the piperazine ring are rendered more susceptible to nucleophilic attack. In some contexts, a nucleophile might add to the nitrogen of the nitro group, but this is less frequently observed. In general, nucleophilic substitution reactions in nitro compounds involve the displacement of a leaving group from a carbon atom that is activated by the nitro group ck12.orgwikipedia.orglibretexts.org.
The nitro groups of this compound can undergo reduction to various other nitrogen-containing functionalities. The reduction of N-nitro compounds can proceed through different pathways depending on the reducing agent and reaction conditions.
A common reductive transformation is the conversion of the N-nitro group to an N-nitroso group (-NO) and subsequently to a hydrazine (B178648) derivative (-NH2). For example, the reduction of N-nitrosamines to 1,1-disubstituted hydrazines is a known transformation acs.org. While direct evidence for this compound is scarce, the reduction of the nitro groups to the corresponding hydrazines, 2-methyl-1,4-diaminopiperazine, is a plausible transformation.
Biodegradation pathways for cyclic nitramines also involve the reduction of the nitro functional groups nih.govnih.gov. These processes can lead to the formation of nitrosated intermediates.
Reactivity Profile of the Piperazine Ring System
The piperazine ring in this compound is significantly influenced by the two N-nitro groups. These electron-withdrawing groups decrease the basicity of the nitrogen atoms and activate the ring's carbon atoms towards certain chemical transformations.
The carbon atoms adjacent to the nitrogen atoms (α-carbons) in the piperazine ring are activated by the N-nitro groups, making them susceptible to deprotonation and subsequent functionalization. Direct α-C–H lithiation has been demonstrated as an effective method for the functionalization of N-Boc-protected piperazines beilstein-journals.orgresearchgate.net. This strategy involves the use of a strong base, such as sec-butyllithium, to deprotonate the α-carbon, followed by trapping the resulting carbanion with an electrophile. While the N-nitro groups are not N-Boc, the principle of α-activation by electron-withdrawing groups on the nitrogen suggests that similar transformations could be possible for this compound, albeit likely requiring different reaction conditions.
Anodic oxidation represents another potential route for the functionalization at the α-position of the piperazine ring, leading to the formation of aminal products beilstein-journals.org.
The piperazine ring of this compound is susceptible to ring-opening reactions, particularly under conditions that promote the cleavage of the N-N or C-N bonds. As mentioned in the context of denitration, alkaline hydrolysis of cyclic nitramines often leads to ring cleavage as a consequence of the initial loss of a nitro group nih.govacs.org.
Attack at a CH2 bond (α-hydroxylation) is another pathway that can initiate ring cleavage. This process forms an unstable carbinol intermediate that subsequently leads to the decomposition of the ring google.comwipo.intgoogle.com.
The thermal decomposition of N,N'-dinitropiperazine has been investigated and shows that the compound undergoes decomposition that involves the breakdown of the ring structure researchgate.netresearchgate.netresearchgate.netenergetic-materials.org.cn. The atmospheric oxidation of piperazine and its derivatives can also lead to ring-opening reactions acs.orgnih.gov.
Table 2: Potential Reaction Pathways for this compound
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Denitration | Alkaline Hydrolysis (e.g., NaOH, pH > 10) | 2-Methyl-1-nitropiperazine, 2-Methylpiperazine, Ring-opened products, Nitrite |
| Reduction | Reducing agents (e.g., Zn/acid, catalytic hydrogenation) | 2-Methyl-1,4-dinitrosopiperazine, 2-Methyl-1,4-diaminopiperazine |
| α-C-H Functionalization | Strong base (e.g., s-BuLi) followed by electrophile | α-Substituted this compound derivatives |
Strategies for Derivatization and Analogue Synthesis
The chemical modification of this compound to generate a library of analogues is a key objective in exploring its chemical space and potential applications. These strategies can involve reactions at the piperazine ring carbons or modifications of the existing methyl group.
Preparation of Substituted this compound Analogues
The synthesis of analogues of this compound can be approached by introducing additional substituents onto the piperazine ring. While direct derivatization of this compound is not extensively documented, analogous reactions on the parent 1,4-dinitropiperazine (B13729250) scaffold provide insight into potential synthetic routes.
One notable strategy involves the condensation of substituted 1,4-dinitropiperazines with other molecules. For instance, research into energetic materials has shown that 2,3-disubstituted and 2,3,5,6-tetrasubstituted 1,4-dinitropiperazines can undergo condensation reactions with methylene (B1212753) diamine derivatives to produce linear polycyclic nitramines. dtic.mil This suggests that a similar approach could be employed with this compound to create more complex structures.
Furthermore, the synthesis of 2,3-diacetoxy-1,4-dinitropiperazine has been reported, which then served as a precursor for further reactions. dtic.mil This diacetoxy derivative was shown to react with ethyl urethane (B1682113) to form a 2,3-bisurethane derivative, demonstrating a successful method for introducing nitrogen-containing functionalities adjacent to the nitramino groups. dtic.mil A similar strategy could potentially be applied to a hydroxylated version of this compound.
The table below summarizes representative synthetic transformations that have been applied to the 1,4-dinitropiperazine core, which could be adapted for the synthesis of this compound analogues.
| Starting Material | Reagents and Conditions | Product Type | Potential for this compound Analogues |
| 2,3-Disubstituted-1,4-dinitropiperazine | Methylene diamine derivatives | Linear polycyclic nitramines | High, assuming the 2-methyl group does not sterically hinder the condensation. |
| 2,3-Diacetoxy-1,4-dinitropiperazine | Ethyl urethane, Boron trifluoride, Trifluoroacetic acid | 2,3-Bisurethane-1,4-dinitropiperazine | Moderate, would require initial hydroxylation and acylation of the this compound ring. |
| 2,3-Diacetoxy-1,4-dinitropiperazine | Urea (B33335) | Bicyclic urea derivative | Moderate to high, offering a route to complex caged structures. |
Utilization as a Precursor in Multi-Step Organic Syntheses
The application of this compound as a foundational building block in multi-step organic syntheses is an area of significant interest, particularly in the field of energetic materials and medicinal chemistry. The reactivity of the dinitropiperazine core allows for its incorporation into larger, more complex molecular architectures.
In the synthesis of advanced energetic materials, derivatives of 1,4-dinitropiperazine have been utilized as key intermediates. For example, condensation reactions of substituted 1,4-dinitropiperazines have been investigated to prepare linear polycyclic nitramines. dtic.mil The presence of the methyl group in this compound could influence the stereochemistry and properties of the resulting larger molecules.
A notable example of a multi-step synthesis involving a dinitropiperazine derivative is the preparation of a tetranitro-tetraazabicyclononanone. This was achieved by reacting 2,3-diacetoxy-1,4-dinitropiperazine with urea to form a bicyclic urea derivative, which was subsequently nitrated. dtic.mil This demonstrates the potential of the dinitropiperazine scaffold to be transformed into intricate, highly functionalized polycyclic systems.
The general synthetic utility of the piperazine ring is well-established in medicinal chemistry, where it often serves as a scaffold to orient pharmacophoric groups. nih.gov While specific examples using this compound are scarce, the underlying principles of piperazine chemistry suggest its potential as a precursor. The nitro groups could potentially be reduced to amino groups, which could then undergo a variety of well-established transformations such as acylation, alkylation, or sulfonylation to build more complex drug-like molecules.
The following table outlines conceptual multi-step synthetic pathways where this compound could serve as a key precursor.
| Target Molecule Class | Conceptual Synthetic Steps | Key Intermediates |
| Polycyclic Nitramines | 1. Functionalization of the piperazine ring (e.g., hydroxylation). 2. Condensation with a suitable difunctional reagent. | Hydroxylated this compound derivatives. |
| Substituted Diaminopiperazines | 1. Selective reduction of the nitro groups. 2. Differential protection of the resulting amino groups. 3. Stepwise functionalization of the amino groups. | 2-Methyl-1,4-diaminopiperazine. |
| Fused Heterocyclic Systems | 1. Introduction of functional groups on the piperazine ring that can participate in cyclization reactions. 2. Intramolecular or intermolecular cyclization to form fused rings. | Functionalized this compound with reactive side chains. |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of 2-Methyl-1,4-dinitropiperazine in solution. The piperazine (B1678402) ring is not planar and can adopt various conformations, primarily chair and boat forms. The presence of the methyl and dinitro groups introduces further complexity, influencing the conformational equilibrium and the barriers to interconversion between different forms.
The conformational dynamics of substituted piperazines are often studied using temperature-dependent (dynamic) NMR spectroscopy. nih.gov In molecules like this compound, two primary dynamic processes can be observed: the ring inversion of the piperazine chair conformation and the restricted rotation around the N-NO2 bonds, which have partial double bond character. nih.gov These processes can lead to the observation of broadened or multiple signals in the NMR spectrum at room temperature, which coalesce into sharper, averaged signals at higher temperatures. nih.govnih.gov
By analyzing the NMR spectra at different temperatures, particularly the coalescence temperature (Tc) where two exchanging signals merge into one, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion. researchgate.net For substituted N-nitro and N-acyl piperazines, two distinct coalescence points can sometimes be observed, corresponding to the separate energy barriers for ring inversion and for rotation around the exocyclic N-N or N-C bond. nih.govresearchgate.net The activation energies for these processes typically fall in the range of 56 to 80 kJ mol⁻¹. nih.gov
Table 1: Representative Activation Energies for Conformational Processes in Substituted Piperazines
| Dynamic Process | Typical Activation Energy (ΔG‡) Range (kJ/mol) | Spectroscopic Observation |
|---|---|---|
| Piperazine Ring Inversion | 55 - 65 | Coalescence of axial and equatorial proton signals |
Note: The values presented are typical for functionally similar piperazine derivatives and provide an expected range for this compound.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of this compound.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the methyl protons and the proton at the C2 position, as well as between the geminal and vicinal protons on the piperazine ring, thus mapping the proton connectivity throughout the ring system. nih.govlibretexts.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group will show a cross-peak with the carbon signal of that same methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). libretexts.org This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC could show correlations between the methyl protons and the C2 and C3 carbons of the piperazine ring, confirming the position of the methyl substituent.
These 2D NMR methods, used in concert, provide a detailed and reliable map of the molecular structure, confirming the atomic connectivity and stereochemical relationships within the molecule. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Assignment and Structural Probing
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of their chemical bonds. researchgate.net The frequencies of molecular vibrations are sensitive to bond strength, atomic masses, and the local chemical environment.
The dinitro groups are the most prominent functional groups in this compound and give rise to characteristic and intense absorption bands in the IR spectrum. The key vibrational modes for the N-nitro group (a nitramine) are the asymmetric and symmetric stretching vibrations.
Asymmetric N-NO2 Stretch (νas): This vibration typically appears as a strong band in the region of 1500-1600 cm⁻¹.
Symmetric N-NO2 Stretch (νs): This vibration results in a strong band in the 1250-1350 cm⁻¹ region.
The exact positions of these bands are sensitive to the molecular structure and the physical state of the sample (solid, liquid, or in solution). nih.gov Factors such as intermolecular interactions (e.g., hydrogen bonding in the presence of protic solvents) and the conformation of the piperazine ring can cause shifts in these frequencies. Raman spectroscopy is a complementary technique; while the N-NO2 stretching bands are strong in the IR spectrum, they may show weaker activity in the Raman spectrum. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| N-NO2 | Asymmetric Stretch | 1500 - 1600 | Strong |
| N-NO2 | Symmetric Stretch | 1250 - 1350 | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C-H | Bending | 1350 - 1470 | Medium |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The molecular ion peak (M+) in the mass spectrum of this compound would correspond to the exact mass of the molecule. As a compound containing an even number of nitrogen atoms (four), its molecular ion will have an even nominal mass, a principle known as the "nitrogen rule". msu.edu
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. The analysis of these fragments provides valuable structural information. For dinitropiperazines, characteristic fragmentation pathways often involve the loss of the nitro groups. nist.gov
Common fragmentation pathways include:
Loss of a nitro group: [M - NO2]+
Loss of a nitrosyl group: [M - NO]+
Cleavage of the piperazine ring: This can lead to a variety of smaller fragments. Alpha-cleavage, the breaking of a C-C bond adjacent to a nitrogen atom, is a common pathway for amines and related compounds. libretexts.org
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. nih.gov For this compound (C5H10N4O4), HRMS can distinguish its exact mass from that of other ions with the same nominal mass but different elemental compositions.
Table 3: Exact Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Molecular Ion [M]+ | C5H10N4O4 | 190.0697 |
This capability is crucial for confirming the identity of the compound and for elucidating the elemental composition of fragment ions, which in turn helps to piece together the fragmentation pathways. nih.gov
Tandem Mass Spectrometry for Investigating Decomposition Patterns
Upon ionization, typically via electrospray (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the collision cell, this precursor ion is subjected to collision-induced dissociation (CID), leading to the formation of various product ions.
The fragmentation of this compound is expected to proceed through several key pathways:
Loss of Nitro Groups: A primary and characteristic fragmentation for nitro compounds is the loss of the nitro group (NO₂) or related fragments like HNO₂. This would result in significant product ions corresponding to [M+H-NO₂]⁺ and [M+H-HNO₂]⁺.
Ring Cleavage: The piperazine ring is susceptible to cleavage. Common ring fragmentation pathways for piperazine derivatives involve the breaking of C-C and C-N bonds, leading to the formation of smaller charged fragments. The presence of the methyl group at the C2 position would influence the specific cleavage points, potentially favoring pathways that result in the formation of a stable carbocation.
Loss of the Methyl Group: Cleavage of the C-C bond adjacent to the methyl group could lead to the loss of a methyl radical (•CH₃), although this is often less favorable than other pathways.
Insights can be drawn from the analysis of similar compounds. For instance, the fragmentation of the related compound 1-methyl-4-nitrosopiperazine (B99963) (MNP) shows transitions from the parent ion (m/z 130.1) to product ions at m/z 100.1 and m/z 58.2, indicating cleavage of the ring structure. mdpi.com Similarly, studies on the decomposition of other cyclic compounds reveal specific fragmentation pathways that can serve as a model for predicting the behavior of this compound under MS/MS conditions. nih.gov
A summary of predicted fragmentation patterns is presented below.
| Precursor Ion ([M+H]⁺) | Predicted Product Ion | Neutral Loss | Fragmentation Pathway Description |
| m/z 191.08 | m/z 145.08 | NO₂ | Loss of a nitro radical from the parent ion. |
| m/z 191.08 | m/z 144.07 | HNO₂ | Elimination of nitrous acid. |
| m/z 191.08 | m/z 99.09 | C₃H₅N₂O₂ | Ring cleavage with loss of a portion of the piperazine ring. |
| m/z 191.08 | m/z 57.07 | C₂H₄N₃O₄ | Ring cleavage leading to a C₄H₉⁺ fragment. |
These predicted pathways provide a theoretical framework for identifying this compound and its decomposition products in complex mixtures, which is essential for stability and forensic studies.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of the closely related parent compound, 1,4-dinitropiperazine (B13729250), provides significant insight into the expected molecular geometry. nih.gov
The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings. The two nitro groups are attached to the nitrogen atoms. The addition of a methyl group at the C2 position will likely result in an equatorial orientation to minimize steric hindrance with the adjacent atoms and nitro group. The orientation of the nitro groups (N-NO₂) relative to the piperazine ring is a key structural feature, influencing both the molecular conformation and the crystal packing.
Based on the crystal structure of 1,4-dinitropiperazine and other nitroamine compounds, the expected geometric parameters for this compound can be estimated. nih.gov These parameters are fundamental to understanding the molecule's stability and chemical behavior. The introduction of the methyl group is not expected to significantly alter the bond lengths and angles within the N-NO₂ groups but may cause slight distortions in the piperazine ring geometry compared to the unsubstituted parent compound.
The following table presents a compilation of expected bond lengths and angles for this compound, based on data from 1,4-dinitropiperazine.
| Parameter | Bond | Expected Value |
| Bond Lengths (Å) | C-N (ring) | ~1.46 - 1.47 |
| C-C (ring) | ~1.52 - 1.53 | |
| N-N (nitro group) | ~1.38 - 1.40 | |
| N-O (nitro group) | ~1.21 - 1.23 | |
| C-H | ~0.96 - 0.99 | |
| C-C (methyl) | ~1.51 - 1.53 | |
| Bond Angles (°) | C-N-C (ring) | ~112 - 114 |
| N-C-C (ring) | ~110 - 112 | |
| C-N-N (nitro group) | ~115 - 117 | |
| O-N-O (nitro group) | ~123 - 125 | |
| Torsional Angles (°) | C-N-N-O | Variable, defines nitro group orientation |
These values represent a baseline for the molecular geometry. An actual SCXRD study would be required to determine the precise parameters and to quantify the subtle conformational effects induced by the methyl substituent.
The way molecules arrange themselves in a crystal lattice is governed by a complex interplay of intermolecular interactions. mdpi.com For this compound, the crystal packing would be primarily dictated by weak intermolecular forces, as the molecule lacks strong hydrogen bond donors.
The primary interactions expected to influence the crystal packing include:
van der Waals Forces: These are the dominant forces, arising from temporary fluctuations in electron density. The shape of the molecule and the presence of the methyl group will influence how efficiently the molecules can pack together.
Dipole-Dipole Interactions: The polar nitro groups create significant molecular dipoles, leading to electrostatic interactions that will influence the relative orientation of neighboring molecules.
The introduction of the methyl group, compared to 1,4-dinitropiperazine, would likely disrupt a more densely packed structure, potentially lowering the crystal density. It would also alter the landscape of C-H···O interactions, possibly leading to a completely different packing motif. A detailed analysis, often aided by Hirshfeld surface calculations, would be necessary to map and quantify the various intermolecular contacts that stabilize the crystal structure. nih.gov
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for determining the purity and quantifying impurities.
A typical RP-HPLC method would involve:
Stationary Phase: A C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of compounds with a range of polarities.
Detection: A UV detector would be suitable, as the nitro groups act as chromophores, allowing for sensitive detection at wavelengths typically between 220-254 nm.
Mass spectrometry (LC-MS) could also be coupled with HPLC to provide mass information for impurity identification. ajrconline.org Method validation would be essential to ensure accuracy, precision, and linearity over a specified concentration range.
The presence of a methyl group at the C2 position of the piperazine ring makes this compound a chiral molecule. The C2 carbon is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers (the R- and S-enantiomers). For applications where stereochemistry is important, it is necessary to separate and quantify these enantiomers.
Chiral chromatography is the most effective technique for this purpose. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For the separation of this compound enantiomers, a suitable approach would be:
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are highly versatile and have proven effective for a wide range of chiral separations. nih.gov
Mobile Phase: The choice of mobile phase depends on the CSP and can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions.
Detection: UV detection would be appropriate, as both enantiomers have identical UV spectra.
The development of such a method would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample, providing crucial information on its stereochemical purity. mdpi.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on 2-Methyl-1,4-dinitropiperazine focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability.
Electron density calculations provide a map of how electrons are distributed throughout the molecule. In this compound, regions of high electron density are expected around the oxygen atoms of the nitro groups and the nitrogen atoms of the piperazine (B1678402) ring, indicating their nucleophilic character.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's susceptibility to electrophilic attack. A higher HOMO energy suggests greater reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's susceptibility to nucleophilic attack. A lower LUMO energy suggests greater reactivity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron. |
| Electron Density | Spatial distribution of electrons | Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
The analysis of charge distribution and Molecular Electrostatic Potential (MEP) provides a visual representation of the charge landscape of a molecule. The MEP map is color-coded to indicate different electrostatic potential values, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.
For this compound, the MEP would show highly negative potential (typically colored red) around the oxygen atoms of the dinitro groups, identifying these as the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and parts of the piperazine ring, indicating sites susceptible to nucleophilic attack. This analysis is vital for predicting how the molecule will interact with other polar molecules or ions.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not static. The piperazine ring is flexible and can adopt several different conformations, each with a distinct energy level. Conformational analysis aims to identify these structures and their relative stabilities.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to study the conformational flexibility of molecules. mdpi.com MD simulations, in particular, model the atomic motions of a system over time, providing a dynamic picture of its structural behavior. nih.govuq.edu.au
For this compound, these simulations would explore the puckering of the six-membered piperazine ring. The primary conformations of interest are the chair, boat, and twist-boat forms. MD simulations can reveal the energy barriers between these conformations and the timescale of their interconversion, offering insights into the molecule's dynamic behavior in different environments. uq.edu.aunih.gov
The potential energy surface (PES) is a multidimensional surface that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable conformers, which correspond to energy minima, and transition states, which are saddle points connecting these minima. lumenlearning.com
For this compound, the most stable conformer is expected to be a chair conformation. In this conformation, the substituents (the methyl group and the two nitro groups) can occupy either axial or equatorial positions. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. libretexts.org Therefore, the most stable conformer would likely have the bulky methyl group in an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orgoregonstate.edu Calculations of the PES would quantify the energy differences between various chair, boat, and twist conformers, confirming the most stable structures and the energy required to transition between them.
| Conformer | Methyl Group Position | Nitro Group Positions | Relative Stability | Key Interactions |
| Chair | Equatorial | Equatorial/Axial | Most Stable | Minimizes 1,3-diaxial steric strain. |
| Chair | Axial | Equatorial/Axial | Less Stable | Significant 1,3-diaxial interactions involving the methyl group increase steric strain. |
| Twist-Boat | N/A | N/A | Intermediate | Relieves some steric strain found in the boat conformer but is generally less stable than the chair. |
| Boat | N/A | N/A | Least Stable | High energy due to eclipsing interactions and flagpole steric hindrance. |
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states.
For this compound, a key reaction of interest would be its thermal decomposition. Computational models can be used to propose and evaluate potential decomposition mechanisms. This involves calculating the activation energies for various bond-breaking and rearrangement steps. For instance, the initial step in the decomposition of similar nitramines often involves the cleavage of the N-NO2 bond. Theoretical calculations can determine the energy barrier for this and subsequent steps, providing a detailed understanding of the reaction kinetics. This information is critical for assessing the compound's stability and potential applications.
Elucidation of Transition States for Nitration, Denitration, and Decomposition Reactions
Computational chemistry is a powerful tool for elucidating the transition states of chemical reactions, providing a deeper understanding of reaction pathways and kinetics. For a compound like this compound, key reactions of interest include its formation (nitration), reverse reaction (denitration), and decomposition.
Nitration: The nitration of amines to form N-nitro compounds is a fundamental process in the synthesis of many energetic materials. Theoretical studies on the nitration of heterocyclic amines often investigate the reaction mechanism involving electrophilic nitrating agents. For instance, computational studies on the nitration of pyridines have explored the dearomatization-rearomatization sequence to achieve meta-nitration, identifying stable oxazino pyridine (B92270) intermediates. acs.org While the piperazine ring is not aromatic, the principles of identifying transition states for the N-N bond formation would be similar, involving the approach of a nitronium ion or a related nitrating species to the nitrogen lone pair.
Denitration: The reverse process, denitration, is critical for understanding the stability and initial decomposition steps of nitramines. The cleavage of the N-NO2 bond is a common initial step in the decomposition of many energetic materials. nih.govdtic.mil
Thermodynamic and Kinetic Energetics of Chemical Transformations
Computational methods are widely used to calculate the thermodynamic and kinetic parameters of chemical reactions, providing quantitative data on reaction energies, activation barriers, and reaction rates.
Thermodynamics of Decomposition: The heat of formation is a key thermodynamic property that determines the energy content of an energetic material. For novel energetic materials, computational methods like density functional theory (DFT) are often used to predict their heats of formation. For example, a theoretical investigation on 3-methyl-2-benzoxazolinone (B1265911) and 6-nitro-2-benzoxazolinone used the G3MP2B3 composite method to calculate their gas-phase enthalpies of formation, showing excellent agreement with experimental data. mdpi.com
Kinetics of Decomposition: The kinetic stability of an energetic material is determined by the activation energy of its decomposition. A higher activation energy corresponds to a more stable compound. Computational studies can map out the potential energy surface of decomposition reactions and identify the rate-determining steps. For instance, a study on the thermal decomposition of nitroaromatic explosives highlighted that the initiation reaction mechanisms differ with temperature, with C-NO2 bond homolysis being dominant under shock initiation conditions. dtic.mil The activation energy for the decomposition of polynitrogen-containing heterocyclic compounds has been calculated in various studies, providing insights into their thermal stability. nih.gov
Below is a table showcasing computationally determined activation energies for the decomposition of some heterocyclic nitro compounds, which can serve as a reference for what might be expected for similar compounds.
| Compound | Decomposition Reaction | Activation Energy (kJ/mol) | Computational Method |
| TTDA | Thermal Decomposition | 129.0 | Not Specified nih.gov |
| TTGA | Thermal Decomposition | 212.2 | Not Specified nih.gov |
| DNTT | Thermal Decomposition | 292.2 | Not Specified nih.gov |
This data is for illustrative purposes and does not represent this compound.
Prediction of Structure-Reactivity Relationships from Computational Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are valuable for predicting the properties of new, untested compounds.
For nitroaromatic compounds, QSAR models have been developed to predict their toxicity. nih.govmdpi.comresearchgate.netresearchgate.net These models often use a variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, to build a mathematical relationship with the observed toxicity. For example, a study on 95 diverse nitroaromatic compounds used the Hierarchical Technology for Quantitative Structure-Activity Relationships (HiT QSAR) to develop models for their toxicity against Tetrahymena pyriformis. nih.gov
In the context of piperidine (B6355638) derivatives, computational studies have been used to establish structure-reactivity relationships. For instance, a study on piperidine nitroxides used ab initio calculations to show a correlation between their reduction rate and the computed singly occupied molecular orbital-lowest unoccupied molecular orbital (SOMO-LUMO) energy gap, indicating that electronic factors largely determine the radicals' stability. nih.govresearchgate.net This highlights how computational models can provide insights into the electronic properties that govern reactivity.
Advanced Solvation Models in Computational Chemical Studies
The solvent can have a significant impact on the properties and reactivity of molecules. Advanced solvation models are used in computational chemistry to account for these solvent effects. These models can be broadly classified into explicit and implicit solvent models.
Explicit solvent models treat individual solvent molecules, providing a detailed description of solute-solvent interactions. However, they are computationally expensive.
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) and its variants are widely used implicit solvation models. Recently, machine learning techniques have been integrated with continuum solvation models to improve the accuracy of predicted solvation free energies. nih.govarxiv.org
While specific studies employing advanced solvation models for this compound were not found, such models would be crucial for accurately predicting its properties in solution. For example, the conformational equilibrium of the piperazine ring and the reactivity of the nitro groups could be significantly influenced by the solvent environment. Computational studies on other piperazine-based compounds have utilized solvation models to understand their behavior in biological systems. nih.gov
Mechanistic Insights into N Nitro Compound Stability and Reactivity
Influence of Substituents on N-Nitro Group Stability and Lability
The N-nitro group is inherently an electron-withdrawing group, which can influence the electron density distribution across the piperazine (B1678402) ring. The stability of the N-NO₂ bond in cyclic nitramines is influenced by factors such as ring strain and the electronic nature of other substituents. researchgate.net In principle, the methyl group at the 2-position can exert a modest electron-donating inductive effect, which could slightly destabilize the N-nitro groups by increasing electron density on the nitrogen atoms. However, steric interactions between the methyl group and the adjacent N-nitro group can also play a significant role.
Factors Governing the Acidity of N-H and C-H Bonds in Piperazine Derivatives
The piperazine ring in 2-Methyl-1,4-dinitropiperazine lacks N-H bonds due to the presence of the two nitro groups. However, the acidity of the C-H bonds is significantly influenced by the surrounding functional groups.
The C-H bonds adjacent to the nitro groups (at the 3- and 5-positions) are expected to be the most acidic. The strong electron-withdrawing nature of the nitro group via both inductive and resonance effects can stabilize the conjugate base (a carbanion) formed upon deprotonation. wikipedia.org This stabilization increases the acidity of the adjacent C-H bonds, making them susceptible to abstraction by a base. The pKa values of C-H bonds alpha to nitro groups in nitroalkanes are significantly lower than those of simple alkanes, typically falling in the range of 11 in aqueous solution. wikipedia.org
The methyl group at the 2-position also influences the acidity of the neighboring C-H bond. While the methyl group itself is electron-donating, its steric bulk can affect the accessibility of the proton and the planarity of the resulting carbanion, which in turn can influence its stability.
The acidity of any potential N-H bonds in related, non-dinitrated piperazine derivatives is governed by the hybridization of the nitrogen atom and the electronic effects of the substituents. In general, the pKa of a protonated amine is around 10. nih.gov However, electron-withdrawing groups on the piperazine ring would decrease the basicity of the nitrogen atoms and thus increase the acidity of the corresponding conjugate acid.
Electronic and Steric Effects on Ring Conformation and Intramolecular Reactivity
The piperazine ring, analogous to cyclohexane, can adopt various conformations, with the chair conformation generally being the most stable. rsc.org The introduction of a methyl group and two nitro groups in this compound introduces significant steric and electronic constraints that dictate the preferred ring conformation and influence its intramolecular reactivity.
The two N-nitro groups are bulky and will have a profound effect on the conformational equilibrium. In substituted piperazines, bulky substituents tend to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. nist.gov Therefore, it is expected that the N-nitro groups in this compound will preferentially adopt diequatorial or axial-equatorial orientations to minimize steric clashes.
The methyl group at the 2-position will also favor an equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring. The interplay between the conformational preferences of the methyl group and the two nitro groups will determine the dominant chair conformation of the molecule. Computational studies on substituted piperazines have shown that the energy differences between different conformations can be small, and the molecule may exist as a mixture of conformers in solution. nih.govnih.gov
These conformational preferences have a direct impact on the intramolecular reactivity of the molecule. The spatial arrangement of the functional groups can either facilitate or hinder intramolecular reactions. For instance, intramolecular hydrogen bonding or charge transfer interactions are highly dependent on the distance and orientation between the interacting groups, which are dictated by the ring conformation. mdpi.com
Photodissociation and Photoreactivity Mechanisms of N-Nitro Compounds
The photochemical behavior of N-nitro compounds is characterized by the cleavage of the N-NO₂ bond upon absorption of ultraviolet (UV) radiation. The photodissociation of N-nitro compounds can proceed through different mechanisms, leading to the formation of various reactive intermediates.
Upon UV irradiation, N-nitro compounds can undergo homolytic cleavage of the N-NO₂ bond to generate a nitrogen-centered radical and a nitrogen dioxide radical (•NO₂). dtic.mil This process is a primary photochemical event for many nitroaromatic and nitramine compounds. The energy of the absorbed photon must be sufficient to overcome the N-NO₂ bond dissociation energy.
Alternatively, photoisomerization to a nitrite (B80452) ester (N-O-N=O) can occur, which may then undergo further photochemical or thermal reactions. iupac.org The subsequent reactions of the initially formed radicals can be complex, involving hydrogen abstraction, recombination, or reaction with other molecules in the medium. The presence of a methyl group in this compound can influence the photoreactivity by providing a site for intramolecular hydrogen abstraction by the excited nitro group or the photochemically generated radicals.
The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions that can be induced by light absorption and is crucial for understanding its photoreactive potential. nih.gov Aromatic nitro compounds typically exhibit absorption bands in the UV region. researchgate.net While the specific UV-Vis spectrum for this compound is not detailed in the provided search results, related dinitrophenyl compounds show absorption maxima in the UV region. researchgate.net The photoreactivity is also dependent on the nature of the excited state, whether it is a singlet or a triplet state, and the efficiency of intersystem crossing. rsc.org
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Chemistry Approaches for Synthesis
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of efficiency. researchgate.netresearchgate.net For the synthesis of 2-Methyl-1,4-dinitropiperazine, this translates into several key research avenues. A primary goal is the replacement of conventional toxic reagents and solvents with environmentally benign alternatives. nih.gov Research is exploring the use of green solvents and potentially catalyst-free synthesis methods to minimize waste. researchgate.netresearchgate.net
Microwave-assisted synthesis represents a promising green technique. researchgate.net By using microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and lower energy consumption compared to traditional heating methods. researchgate.netresearchgate.net Another area of focus is on improving the atom economy of the synthesis, ensuring that a maximum proportion of the atoms from the reactants are incorporated into the final product. mdpi.com This involves designing synthetic routes that minimize the formation of byproducts. nih.gov The development of one-pot, multi-component reactions is also a key strategy, which simplifies processes and reduces the need for intermediate purification steps, thereby saving energy and reducing solvent use. researchgate.net
| Aspect | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses toxic and volatile organic solvents. | Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions. mdpi.com |
| Energy Source | Conventional heating (oil baths, heating mantles). | Energy-efficient methods like microwave irradiation or ultrasound. researchgate.netresearchgate.net |
| Catalysts | May use stoichiometric, often hazardous, reagents. | Focus on recyclable catalysts, biocatalysts, and minimizing catalyst use. nih.govmdpi.com |
| Process | Multi-step with isolation of intermediates. | Development of one-pot, multi-component reactions to improve efficiency. researchgate.net |
| Waste | Generates significant chemical waste. | Aims for waste prevention at the source and high atom economy. nih.gov |
Application of Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemical compounds, including piperazine derivatives. azolifesciences.comnih.gov Unlike traditional batch processing, where reactants are mixed in a single vessel, flow chemistry involves pumping reagents through a network of tubes and reactors. aurigeneservices.comyoutube.com This methodology offers significant advantages for the synthesis of this compound, particularly concerning safety and efficiency. youtube.com
Nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes (microreactors), which allows for superior control over reaction temperature and rapid heat dissipation. nih.govaurigeneservices.com This enhanced thermal control prevents runaway reactions and improves product selectivity. Furthermore, the continuous nature of the process allows for the safe, in-situ generation and immediate consumption of unstable or hazardous intermediates. nih.gov
The transition from batch to continuous flow synthesis can lead to higher yields, improved product quality, and easier scalability. azolifesciences.com Fully automated flow systems can operate for extended periods, providing a consistent output and enabling large-scale production with a smaller physical footprint. aurigeneservices.com The integration of in-line analytical tools, such as spectroscopy, allows for real-time monitoring and optimization of the reaction, ensuring high reproducibility. azolifesciences.comflinders.edu.au
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Furthermore, ML models can be coupled with high-throughput experimentation (HTE) in automated laboratory platforms. rsc.org These systems can rapidly test hundreds or thousands of reaction conditions, feeding the data back to the ML model, which then suggests the next set of experiments to perform. This closed-loop optimization process can dramatically shorten the time required to find the ideal conditions for yield, purity, and safety. The primary challenge in this area is the availability of large, high-quality datasets needed to train accurate and generalizable models. beilstein-journals.orgnih.gov
| Application Area | AI/ML Contribution | Potential Impact |
|---|---|---|
| Route Prediction | Suggests novel and efficient synthetic pathways based on existing chemical knowledge. rsc.orgresearchgate.net | Accelerates discovery of new, more economical, or greener synthesis methods. |
| Condition Optimization | Predicts optimal reaction conditions (temperature, solvent, catalyst, time) for maximizing yield and selectivity. beilstein-journals.org | Reduces the number of physical experiments, saving time and resources. |
| Property Prediction | Estimates the physicochemical and energetic properties of the target molecule and related novel structures. arxiv.orgnih.gov | Enables "in silico" design of new materials with desired characteristics. |
| Process Automation | Integrates with robotic platforms for automated, closed-loop reaction optimization. beilstein-journals.org | Enables self-driving laboratories for rapid process development. |
Exploration of Novel Catalytic Systems for Nitration and Subsequent Transformations
The development of advanced catalytic systems is crucial for improving the synthesis of this compound. Research is moving beyond traditional nitration methods that rely on harsh reagents like concentrated nitric and sulfuric acids. The future lies in discovering catalysts that can perform nitration under milder conditions with greater selectivity and safety.
Solid acid catalysts, for example, are being investigated as reusable and less corrosive alternatives to liquid acids for nitration reactions. Transition metal catalysis, using metals such as palladium or copper, also offers opportunities for developing new C-H and N-H functionalization reactions that could streamline the synthesis of the piperazine core and its subsequent modifications. acs.org There is growing interest in developing catalytic systems that can regioselectively introduce nitro groups onto the piperazine ring, which is a significant challenge in heterocyclic chemistry.
Moreover, catalysis is central to subsequent transformations of the nitro groups. For instance, selective reduction of one or both nitro groups to amino groups would open up pathways to a wide range of other functionalized piperazine derivatives. The discovery of catalysts that can facilitate these transformations efficiently and selectively is a key area of ongoing research. The piperazine scaffold itself is a versatile ligand in coordination chemistry, and exploring the catalytic potential of its metal complexes could lead to novel synthetic applications. rsc.org
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 2-Methyl-1,4-dinitropiperazine with high purity?
- Methodological Answer : A two-step approach is recommended: (1) Methylation of piperazine using iodomethane under basic conditions (e.g., K₂CO₃ in DMF) to yield 2-methylpiperazine, followed by (2) nitration with concentrated HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize byproducts. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitor reaction progress using TLC or HPLC .
Q. How can vibrational spectroscopy (IR/Raman) distinguish conformational isomers of this compound?
- Methodological Answer : Matrix-isolation IR spectroscopy at cryogenic temperatures (e.g., 11 K) stabilizes conformers for analysis. Assign vibrational modes using DFT calculations (B3LYP/BP86 with a 6-311++G(d,p) basis set). Compare experimental peaks (e.g., nitro group stretching at ~1540 cm⁻¹) with computed spectra to identify chair, twisted-boat, or axial/equatorial conformers. Thermodynamic populations can be inferred from Boltzmann distributions of computed conformer energies .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for verifying methyl and nitro group positions, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemical assignment. For crystalline samples, single-crystal diffraction provides bond lengths and angles, which can be cross-referenced with DFT-optimized geometries .
Advanced Research Questions
Q. How do steric effects from the methyl group influence conformational dynamics and reactivity in this compound?
- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to track interconversion barriers between conformers. The methyl group introduces steric hindrance, favoring chair conformers with axial nitro groups. Transition state energies (calculated via Nudged Elastic Band methods) reveal whether room-temperature interconversion is feasible. Experimentally, variable-temperature NMR can detect coalescence of signals, indicating dynamic equilibria .
Q. What strategies resolve contradictions between computational predictions and experimental data in nitro group orientation studies?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Address this by:
- Including implicit solvent models (e.g., PCM) in calculations.
- Validating with polarized continuum model (PCM)-corrected IR/Raman spectra.
- Using multi-reference methods (e.g., CASSCF) for nitro group electronic states. Cross-validate with X-ray crystallography or neutron diffraction data .
Q. How can this compound be functionalized for pharmacological activity studies without compromising stability?
- Methodological Answer : Introduce substituents via nucleophilic aromatic substitution (e.g., replacing nitro groups with amines) or Pd-catalyzed cross-coupling. Stabilize reactive intermediates by using protecting groups (e.g., Boc for amines). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. For bioactivity, test in vitro against target enzymes (e.g., monoamine oxidases) with IC₅₀ determinations .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
